Cas no 869068-19-9 (2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide)

2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide structure
869068-19-9 structure
Product Name:2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide
CAS No:869068-19-9
MF:C13H15N5O2S
MW:305.355500459671
CID:6103574
PubChem ID:7196737
Update Time:2025-07-22

2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide
    • 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
    • Acetamide, 2-[(4-amino-4,5-dihydro-5-oxo-1,2,4-triazin-3-yl)thio]-N-(4-ethylphenyl)-
    • AKOS003046306
    • 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
    • SR-01000016970-1
    • F1847-0145
    • 869068-19-9
    • 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
    • SR-01000016970
    • Inchi: 1S/C13H15N5O2S/c1-2-9-3-5-10(6-4-9)16-11(19)8-21-13-17-15-7-12(20)18(13)14/h3-7H,2,8,14H2,1H3,(H,16,19)
    • InChI Key: WTMFJJCUWSLHIV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC)C=C1)(=O)CSC1N(N)C(=O)C=NN=1

Computed Properties

  • Exact Mass: 305.09464591g/mol
  • Monoisotopic Mass: 305.09464591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 13.10±0.70(Predicted)

2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide Pricemore >>

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2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide Related Literature

Additional information on 2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide

Professional Introduction to Compound with CAS No. 869068-19-9 and Product Name: 2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide

The compound identified by the CAS number 869068-19-9 and the product name 2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates a 1,2,4-triazine core, a moiety known for its versatility in medicinal chemistry, alongside an acetamide functional group and an ethylphenyl substituent, which contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in sulfonamide derivatives as pharmacological agents. These compounds are valued for their ability to interact with biological targets in multiple ways, often leading to potent and selective inhibition of various enzymatic and receptor systems. The presence of the sulfanyl group in the molecular structure of this compound is particularly noteworthy, as it can participate in hydrogen bonding and ionic interactions with biological targets, enhancing binding affinity and specificity. This feature makes it a promising candidate for further exploration in drug discovery.

The 1,2,4-triazine ring is a key structural element that imparts unique reactivity and stability to the molecule. This heterocyclic system is well-documented for its role in various pharmacological contexts, including antimicrobial, antiviral, and anti-inflammatory applications. The 4-amino group within the triazine ring further enhances the compound's potential for biological activity by enabling further functionalization and interaction with biological systems. The combination of these structural features suggests that this compound may exhibit a broad spectrum of biological activities.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Molecular modeling studies have indicated that the N-(4-ethylphenyl)acetamide moiety may interact with specific amino acid residues in target proteins, potentially modulating enzyme activity or receptor binding. These insights are derived from high-resolution crystal structures of related compounds and have been validated through experimental studies. The ethylphenyl substituent, in particular, has been shown to influence the compound's solubility and metabolic stability, factors that are critical for its potential use in therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the triazine ring through cyclocondensation reactions and subsequent functionalization with the sulfanyl group and the acetamide moiety. Advances in synthetic methodologies have allowed for more efficient production processes, reducing both cost and environmental impact. Green chemistry principles have been increasingly applied to these synthetic routes, minimizing waste generation and improving atom economy.

Pharmacokinetic studies are essential for evaluating the potential therapeutic utility of any new compound. Preliminary data suggest that 2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide exhibits moderate solubility in water and oil-based media, indicating good bioavailability under certain conditions. Additionally, preliminary toxicity assays have shown low systemic toxicity at tested doses, raising optimism about its safety profile for further development.

The biological activity of this compound has been explored through both in vitro and in vivo experiments. In vitro studies have demonstrated inhibitory effects on several enzymes implicated in inflammatory pathways. Specifically, preliminary results indicate that it may inhibit the activity of cyclooxygenase (COX) enzymes at concentrations comparable to those observed with known anti-inflammatory agents. Furthermore, interactions with other inflammatory mediators have been observed at submicromolar concentrations.

In vivo studies using animal models have provided additional insights into the pharmacological profile of this compound. Administration to rodents has shown dose-dependent reductions in inflammatory markers without significant side effects at therapeutic doses. These findings align well with the results from earlier cell-based assays and suggest that this compound may have potential as an anti-inflammatory agent.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The synthesis and characterization of this compound represent a collaborative effort aimed at identifying new therapeutic strategies for inflammatory diseases. By leveraging advances in chemical synthesis and molecular biology techniques, researchers hope to uncover new mechanisms of action that could lead to safer and more effective treatments.

Future research directions include exploring derivatives of this compound to optimize its pharmacological properties further. Structural modifications such as changes to the ethylphenyl substituent or variations in the sulfanyl group could enhance binding affinity or alter metabolic stability without compromising efficacy. Additionally, exploring combination therapies involving this compound alongside other agents may provide synergistic benefits in treating complex diseases.

The regulatory landscape for new pharmaceuticals continues to evolve as agencies worldwide implement more stringent guidelines for safety and efficacy testing. Companies developing new compounds must navigate these requirements carefully to ensure successful approval processes. The comprehensive characterization of 869068-19-9, including its chemical properties、synthetic pathways、biological activities,and toxicological profile,is essential for meeting regulatory standards。

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